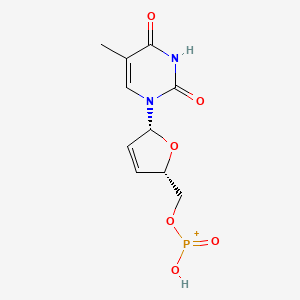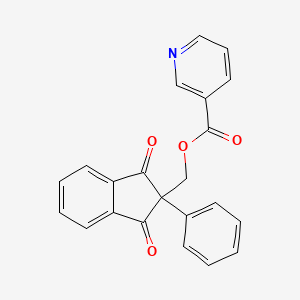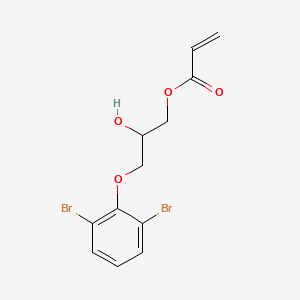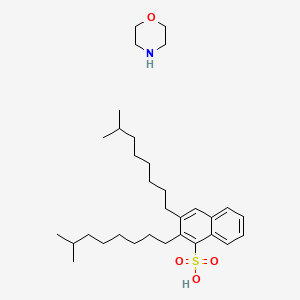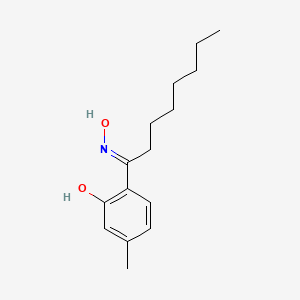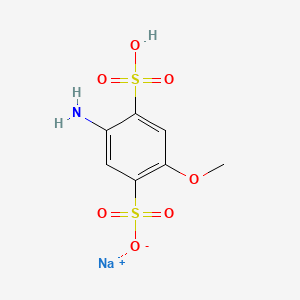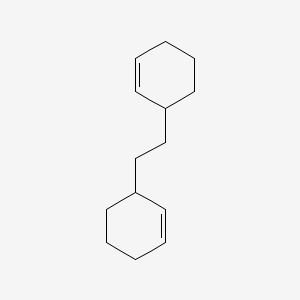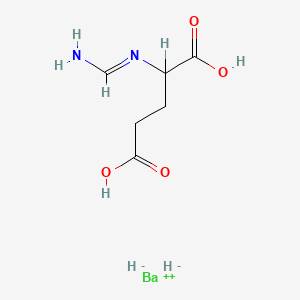
2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethylideneamino)pentanedioic acid involves the reaction of glutamic acid with formic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethylideneamino)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Aplicaciones Científicas De Investigación
2-(aminomethylideneamino)pentanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in amino acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a biomarker for certain diseases.
Mecanismo De Acción
The mechanism of action of 2-(aminomethylideneamino)pentanedioic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for certain metabolic enzymes, influencing various biochemical pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways affected are crucial for maintaining cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Glutamic Acid: A precursor to 2-(aminomethylideneamino)pentanedioic acid, involved in similar metabolic pathways.
Formic Acid: Used in the synthesis of the compound, with distinct properties and applications.
Aminomethylidene Compounds: Share structural similarities and undergo similar chemical reactions.
Uniqueness
2-(aminomethylideneamino)pentanedioic acid is unique due to its specific structure and the presence of both amino and carboxylic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Propiedades
Número CAS |
23541-42-6 |
|---|---|
Fórmula molecular |
C6H12BaN2O4 |
Peso molecular |
313.50 g/mol |
Nombre IUPAC |
2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride |
InChI |
InChI=1S/C6H10N2O4.Ba.2H/c7-3-8-4(6(11)12)1-2-5(9)10;;;/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12);;;/q;+2;2*-1 |
Clave InChI |
QGURURBHGIGEQE-UHFFFAOYSA-N |
SMILES canónico |
[H-].[H-].C(CC(=O)O)C(C(=O)O)N=CN.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


